

An In-depth Technical Guide to 4-Butoxybenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxybenzonitrile**

Cat. No.: **B1266648**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-Butoxybenzonitrile**, a key intermediate in the synthesis of various organic molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Chemical Properties

4-Butoxybenzonitrile is an aromatic compound characterized by a cyanophenyl group substituted with a butoxy ether linkage. Its physicochemical properties are crucial for its application in organic synthesis and as a building block for more complex molecules. A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C ₁₁ H ₁₃ NO
Molecular Weight	175.23 g/mol
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available
Solubility	Data not available
CAS Number	57368-65-5

Chemical Structure

The structure of **4-Butoxybenzonitrile** consists of a benzene ring substituted with a nitrile (-C≡N) group and a butoxy (-O(CH₂)₃CH₃) group at the para (1,4) positions.

Structural Identifiers:

- SMILES: CCCCOC1=CC=C(C=C1)C#N
- InChI: InChI=1S/C11H13NO/c1-2-3-7-13-11-8-5-10(6-9-11)12/h5-6,8-9H,2-4,7H2,1H3

Molecular structure of **4-Butoxybenzonitrile**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for **4-Butoxybenzonitrile**.

¹H NMR (400 MHz, CDCl₃):

- δ = 7.57 (d, J = 8.8 Hz, 2H)
- δ = 6.93 (d, J = 8.8 Hz, 2H)

- $\delta = 3.99$ (t, $J = 6.4$ Hz, 2H)
- $\delta = 1.81\text{-}1.74$ (m, 2H)
- $\delta = 1.54\text{-}1.44$ (m, 2H)
- $\delta = 0.98$ (t, $J = 7.4$ Hz, 3H)

¹³C NMR (100 MHz, CDCl₃):

- $\delta = 162.7$
- $\delta = 133.9$
- $\delta = 119.2$
- $\delta = 115.1$
- $\delta = 104.2$
- $\delta = 68.0$
- $\delta = 31.1$
- $\delta = 19.2$
- $\delta = 13.8$

Infrared (IR) Spectroscopy

While a specific full spectrum for **4-Butoxybenzonitrile** is not readily available, the expected characteristic IR absorptions based on its functional groups are:

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡N (Nitrile)	2220 - 2260 (strong to medium, sharp)
C-O (Aryl Ether)	1200 - 1275 (strong, C-O-C asymmetric stretch) and 1000-1075 (strong, C-O-C symmetric stretch)
C-H (sp ² Aromatic)	3000 - 3100 (medium to weak)
C-H (sp ³ Aliphatic)	2850 - 3000 (medium to strong)
C=C (Aromatic Ring)	1400 - 1600 (medium to weak, multiple bands)

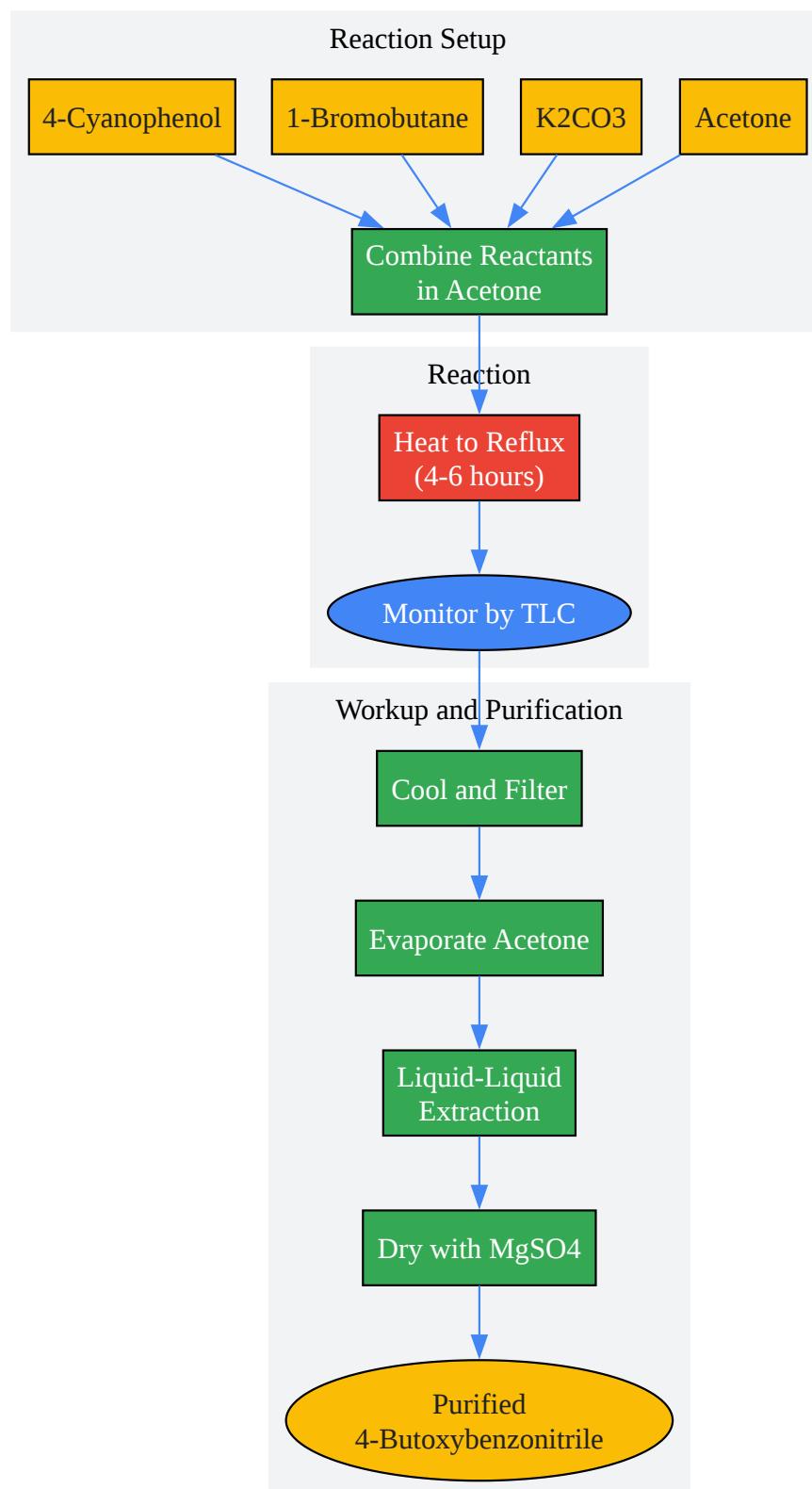
Experimental Protocols

Synthesis of 4-Butoxybenzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol outlines the synthesis of **4-Butoxybenzonitrile** from 4-cyanophenol and 1-bromobutane.

Materials:

- 4-Cyanophenol
- 1-Bromobutane
- Potassium Carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)


Equipment:

- Round-bottom flask with reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-cyanophenol (1.0 equivalent) in anhydrous acetone.
- Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
- Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, water, and then brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **4-Butoxybenzonitrile**.
- The crude product can be further purified by column chromatography or distillation under reduced pressure.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **4-Butoxybenzonitrile**.

This guide provides a foundational understanding of **4-Butoxybenzonitrile** for researchers and professionals. Further investigation into its biological activities and applications in drug discovery and materials science is warranted.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Butoxybenzonitrile: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266648#4-butoxybenzonitrile-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1266648#4-butoxybenzonitrile-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com